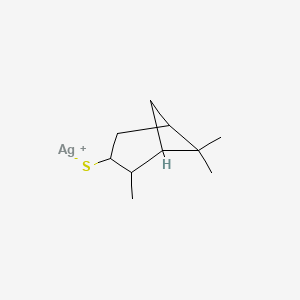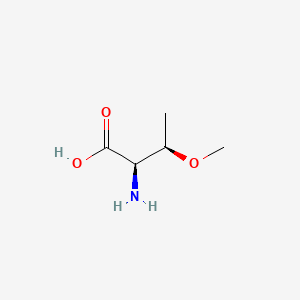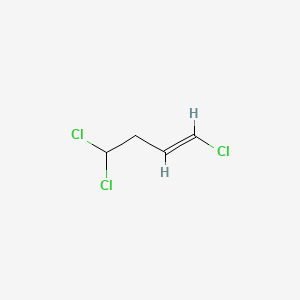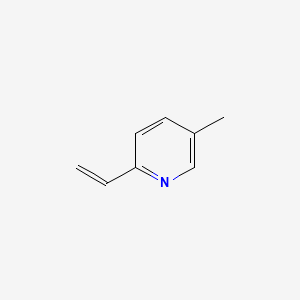
5-Methyl-2-vinylpyridine
Overview
Description
5-Methyl-2-vinylpyridine: is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, featuring a vinyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in the synthesis of polymers and resins, as well as its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-vinylpyridine can be synthesized through several methods. One common method involves the reaction of 5-bromo-2-methylpyridine with tributylvinyltin in the presence of a palladium catalyst (Pd(PPh3)4) in a solvent mixture of dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction is carried out at 100°C for 2 hours, followed by extraction and purification to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and specific catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as periodate or iodate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Periodate, iodate, bromates.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
5-Methyl-2-vinylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-vinylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical processes, influencing their activity and function.
Pathways Involved: It may modulate pathways related to cell signaling, gene expression, and metabolic processes, leading to its observed effects in biological systems.
Comparison with Similar Compounds
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group.
2-Methyl-5-vinylpyridine: Similar structure but with a vinyl group at a different position.
4-Vinylpyridine: Similar structure but with a vinyl group at the fourth position.
Uniqueness: 5-Methyl-2-vinylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vinyl group at the second position allows for unique reactivity and polymerization behavior compared to other pyridine derivatives .
Properties
IUPAC Name |
2-ethenyl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFYCLRCIJDYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
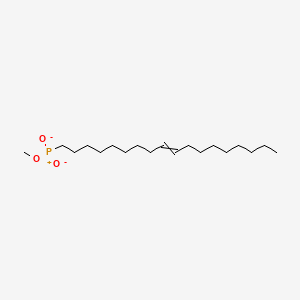
![(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione](/img/structure/B560796.png)
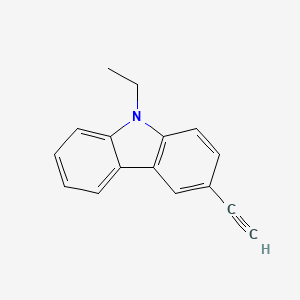
![Uracil, 6-amino-5-[2-(benzylmethylamino)acetamido]-1,3-dimethyl- (6CI)](/img/new.no-structure.jpg)
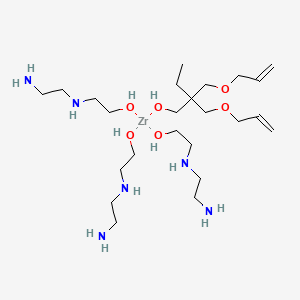

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)
